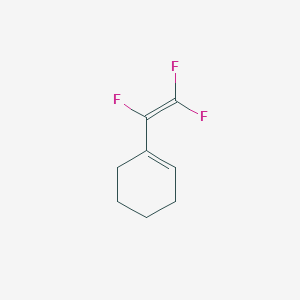

1-(Trifluorovinyl)cyclohex-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Trifluorovinyl)cyclohex-1-ene is a special chemical provided by BOC Sciences . It has a molecular formula of C8H9F3 and a molecular weight of 162.15 .

Molecular Structure Analysis

The molecular structure of 1-(Trifluorovinyl)cyclohex-1-ene contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 six-membered ring . It consists of 9 Hydrogen atoms, 8 Carbon atoms, and 3 Fluorine atoms .Physical And Chemical Properties Analysis

1-(Trifluorovinyl)cyclohex-1-ene is a liquid at room temperature . It has a refractive index of n 20D 1.43 (Predicted) .Wissenschaftliche Forschungsanwendungen

Diels-Alder Reactions and Cycloadditions

1-(Trifluorovinyl)cyclohex-1-ene can participate in Diels-Alder reactions, a type of cycloaddition that is crucial for constructing cyclic compounds. The Diels–Alder reaction involving trifluorovinyl substances, including compounds similar to 1-(Trifluorovinyl)cyclohex-1-ene, has been shown to proceed well, giving rise to regiospecific trifluorinated cyclohexene derivatives. This reaction underscores the utility of trifluorovinyl compounds in synthesizing fluorinated cyclohexenes, which are of interest in developing materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Yamada, Hondo, Konno, & Ishihara, 2016).

Ene Reactions

The ene reaction is another significant area where 1-(Trifluorovinyl)cyclohex-1-ene finds application. This reaction involves the transfer of a hydrogen atom to an olefin, forming new carbon-carbon and carbon-hydrogen bonds. For instance, the reaction of trifluoromethyl ketones with cyclohexene can lead to the formation of trifluorinated analogs of monoterpenes, indicating the potential of trifluorovinyl compounds in modifying organic molecules to introduce fluorine atoms, which can significantly alter the physical and chemical properties of the molecules (Nagai, Ogawa, Morita, Koyama, Ando, Miki, & Kumadaki, 1989).

Synthesis of Fluorinated Compounds

1-(Trifluorovinyl)cyclohex-1-ene and related compounds are key intermediates in the synthesis of fluorinated organic compounds. The introduction of fluorine atoms into organic molecules is highly sought after in the fields of materials science and pharmaceuticals due to the ability of fluorine to enhance the stability, lipophilicity, and bioactivity of organic compounds. The synthetic versatility of trifluorovinyl groups enables the construction of complex fluorinated molecules, which can serve as building blocks for a wide range of applications from drugs to advanced materials (Barlow, Haszeldine, & Murray, 1980).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1,2,2-trifluoroethenyl)cyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3/c9-7(8(10)11)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYQTTDUBGCJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluorovinyl)cyclohex-1-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-dimethoxyphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2713833.png)

![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2713835.png)

![2-Chloro-N-[1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B2713836.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713837.png)

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2713841.png)

![7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2713842.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2713843.png)

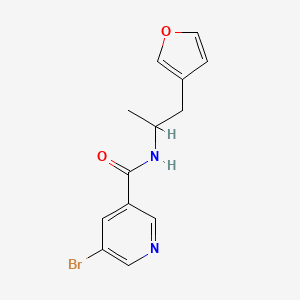

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)

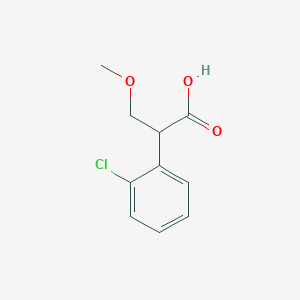

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)